molecular formula C21H24N6O3S B12248131 3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12248131
M. Wt: 440.5 g/mol
InChI Key: NKKGWZFHUBCZKA-UHFFFAOYSA-N
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Description

3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, piperidine, and thiazolo[3,2-a]pyrimidine moieties, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the formation of the thiazolo[3,2-a]pyrimidine ring system under specific conditions, such as the use of strong bases and high temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: Known for their biological activities.

    Piperidine derivatives: Commonly used in pharmaceuticals.

    Thiazolo[3,2-a]pyrimidine derivatives: Studied for their chemical reactivity.

Uniqueness

What sets 3-{2-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties not observed in simpler analogs.

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

3-[2-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C21H24N6O3S/c1-14-11-23-21-27(20(14)29)16(13-31-21)10-19(28)25-7-4-15(5-8-25)12-30-18-3-2-17-22-6-9-26(17)24-18/h2-3,6,9,11,15-16H,4-5,7-8,10,12-13H2,1H3

InChI Key

NKKGWZFHUBCZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4

Origin of Product

United States

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